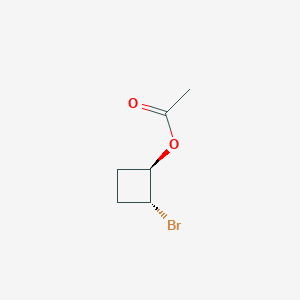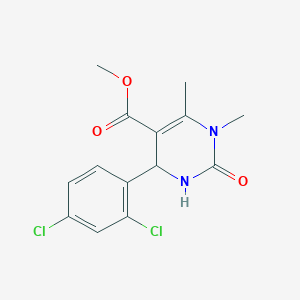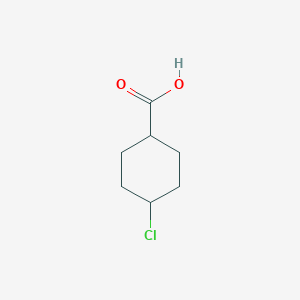![molecular formula C8H9F2IN2O2 B2873890 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid CAS No. 1946817-25-9](/img/structure/B2873890.png)
3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H9F2IN2O2 It is characterized by the presence of a pyrazole ring substituted with difluoromethyl and iodine groups, and a butanoic acid side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and iodine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring. Subsequent steps include the introduction of the difluoromethyl group via fluorination reactions and the iodination of the pyrazole ring. The final step involves the attachment of the butanoic acid side chain through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine group or the reduction of the pyrazole ring.
Substitution: The iodine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, reduction may produce deiodinated derivatives, and substitution reactions can result in various substituted pyrazole compounds.
科学研究应用
3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl and iodine substituents play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects.
相似化合物的比较
Similar Compounds
- 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid
- 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid
Uniqueness
3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the butanoic acid side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
3-[5-(difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-4(2-6(14)15)13-7(8(9)10)5(11)3-12-13/h3-4,8H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFHTQYNYKFHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C(=C(C=N1)I)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2873808.png)
![N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B2873809.png)
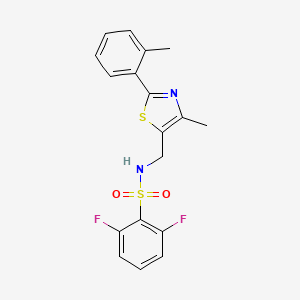
![ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2873813.png)
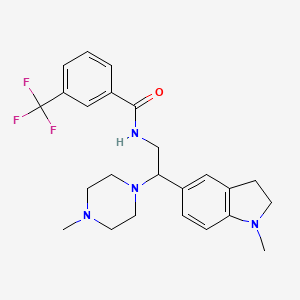
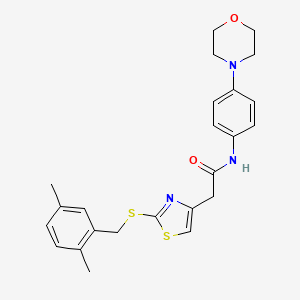
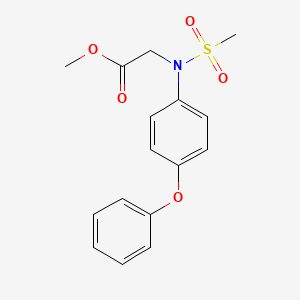
![{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2873817.png)
![N-[4-(benzyloxy)phenyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2873818.png)
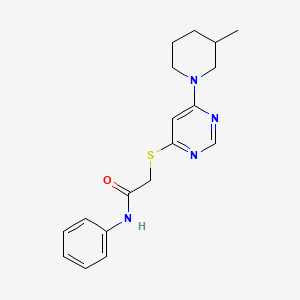
![1-[3-(Methylsulfanyl)phenyl]-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2873824.png)
